4-Methoxy-2,3-dimethylphenol
Overview
Description
4-Methoxy-2,3-dimethylphenol: is an organic compound belonging to the class of phenols. It is characterized by a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to a benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-2,3-dimethylphenol can be synthesized through several methods. One common approach involves the methylation of 2,3-dimethylphenol using methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may include purification steps such as distillation or crystallization to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methoxy-2,3-dimethylphenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Chemistry: 4-Methoxy-2,3-dimethylphenol is used as an intermediate in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phenolic compounds.
Industry: this compound is used in the production of fragrances, dyes, and polymers. Its aromatic properties make it valuable in the formulation of perfumes and other scented products.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3-dimethylphenol involves its interaction with various molecular targets. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to enzymes or receptors. The aromatic ring structure allows for π-π interactions with other aromatic compounds, facilitating its role in various chemical and biological processes.
Comparison with Similar Compounds
2,3-Dimethylphenol: Lacks the methoxy group, resulting in different reactivity and applications.
4-Methoxyphenol: Lacks the additional methyl groups, affecting its chemical properties.
2-Methoxy-3-methylphenol: Has one less methyl group, leading to variations in its reactivity and uses.
Uniqueness: 4-Methoxy-2,3-dimethylphenol is unique due to the presence of both methoxy and two methyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in specific industrial and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-methoxy-2,3-dimethylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCGSLDAATXWFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448704 | |
Record name | 4-Methoxy-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35355-33-0 | |
Record name | 4-Methoxy-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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